Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Description
Infrared Spectral Signature Analysis
The infrared spectroscopic characterization of this compound provides diagnostic information about functional group presence and molecular vibrations. Related thieno[2,3-d]pyrimidine derivatives exhibit characteristic absorption bands in the region of 3291-3400 wavenumbers corresponding to nitrogen-hydrogen stretching vibrations. The carbonyl functionality at the 4-position generates intense absorption bands in the range of 1661-1674 wavenumbers, which is diagnostic for the oxo group within the heterocyclic framework. The ethyl carboxylate ester group produces characteristic carbonyl absorption around 1676-1736 wavenumbers, slightly higher in frequency than the heterocyclic carbonyl due to the electron-withdrawing nature of the ester functionality.
Aliphatic carbon-hydrogen stretching vibrations appear in the region of 2932-2982 wavenumbers, corresponding to the methyl and ethyl substituents present in the molecule. The aromatic carbon-carbon stretching modes typically manifest between 1514-1598 wavenumbers, reflecting the conjugated thieno[2,3-d]pyrimidine aromatic system. Additional diagnostic bands include carbon-hydrogen bending modes in the fingerprint region below 1500 wavenumbers, which provide structural specificity for the substitution pattern and heterocyclic framework.
The infrared spectrum serves as a molecular fingerprint, with specific absorption frequencies corresponding to different vibrational modes within the molecule. The presence of the chloromethyl group may introduce additional carbon-chlorine stretching vibrations, though these typically appear in the lower frequency region and may overlap with other skeletal vibrations. The overall infrared spectral pattern confirms the presence of all expected functional groups and provides validation of the proposed molecular structure.
Nuclear Magnetic Resonance Spectral Assignments
Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of hydrogen and carbon-13 environments. Proton nuclear magnetic resonance analysis of related thieno[2,3-d]pyrimidine compounds reveals characteristic signal patterns that enable structural assignment. The aromatic proton signal from the pyrimidine ring typically appears as a singlet around 8.44-8.48 parts per million, representing the highly deshielded hydrogen in the electron-deficient heterocyclic environment.
The chloromethyl protons at the 2-position generate a characteristic singlet around 4.4-4.6 parts per million, with the chemical shift influenced by the electron-withdrawing chlorine atom and the adjacent nitrogen-containing heterocycle. The methyl group at the 5-position produces a singlet signal around 2.5-2.8 parts per million, while the ethyl carboxylate group exhibits the typical ethyl ester pattern with a triplet for the methyl protons around 1.22-1.33 parts per million and a quartet for the methylene protons around 4.12-4.33 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with aromatic carbons appearing in the 110-170 parts per million region. The carbonyl carbon of the ester group typically resonates around 164-169 parts per million, while the heterocyclic carbonyl carbon appears in a similar region but with distinct chemical shift differences. Aliphatic carbons from the substituent groups appear in the expected upfield regions, with the chloromethyl carbon showing characteristic downfield shift due to the halogen substitution. The comprehensive nuclear magnetic resonance data provide unambiguous structural confirmation and enable detection of any impurities or structural variations.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide molecular weight confirmation and structural insights. The molecular ion peak appears at mass-to-charge ratio 286.7, corresponding to the calculated molecular weight of the compound. The isotope pattern reflects the presence of chlorine, sulfur, and nitrogen atoms, with characteristic isotope peak ratios that confirm the molecular formula C11H11ClN2O3S.
Fragmentation analysis follows predictable pathways based on bond strength and stability of resulting fragments. Alpha-cleavage reactions commonly occur adjacent to heteroatoms, leading to loss of the ethoxy radical from the ester group, producing a characteristic fragment at mass-to-charge ratio 259. The loss of chloromethyl radical generates a significant fragment, while the thieno[2,3-d]pyrimidine core system tends to remain intact due to aromatic stabilization. Common neutral losses include carbon monoxide from the carbonyl groups, ethanol from the ester functionality, and hydrogen chloride from the chloromethyl substituent.
The mass spectrometric fragmentation pattern serves as a molecular fingerprint, with specific fragment ions providing diagnostic information about the molecular structure and substitution pattern. Related thieno[2,3-d]pyrimidine derivatives exhibit similar fragmentation behaviors, with the heterocyclic core remaining as a stable fragment in most cases. The nitrogen rule applies to this compound, as the presence of two nitrogen atoms results in an even molecular weight, consistent with the observed mass spectrometric data. Tandem mass spectrometry experiments can provide additional structural confirmation through collision-induced dissociation of selected fragment ions.
Computational Modeling of Electronic Structure
Density Functional Theory Calculations
Density functional theory computational studies of this compound provide detailed insights into the electronic structure, molecular geometry, and energetic properties of this heterocyclic compound. Computational analysis using density functional theory methods reveals the optimized molecular geometry, with calculated bond lengths, bond angles, and dihedral angles that correspond closely to experimental crystallographic data. The thieno[2,3-d]pyrimidine core system exhibits planar geometry with calculated root mean square deviations consistent with experimental observations.
Electronic structure calculations reveal the frontier molecular orbital characteristics, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions. The highest occupied molecular orbital typically localizes on the thiophene ring and pyrimidine nitrogen atoms, while the lowest unoccupied molecular orbital extends across the entire conjugated system with significant density on the carbonyl groups. The energy gap between these frontier orbitals provides information about electronic excitation properties and chemical reactivity.
Density functional theory calculations also provide vibrational frequency assignments that complement experimental infrared spectroscopic data. Calculated vibrational modes enable assignment of experimental absorption bands and prediction of Raman-active vibrations. The computational approach allows systematic investigation of conformational preferences, particularly regarding the orientation of the chloromethyl and ethyl carboxylate substituents relative to the heterocyclic plane. Natural bond orbital analysis reveals the electronic delocalization patterns within the molecule and quantifies the extent of conjugation between the thiophene and pyrimidine rings.
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-3-17-11(16)8-5(2)7-9(15)13-6(4-12)14-10(7)18-8/h3-4H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYRHNGDLDUAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368166 | |
| Record name | Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89567-06-6 | |
| Record name | Ethyl 2-(chloromethyl)-1,4-dihydro-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89567-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
1.1 Cyclization of Precursors
The synthesis begins with cyclization reactions involving thieno[2,3-d]pyrimidine derivatives. A typical method involves the use of phosphorus oxychloride (POCl₃) to promote chlorination at specific positions of the precursor molecules. This step requires prolonged boiling (48 hours) to ensure complete chlorination due to low solubility in POCl₃. Once the chlorinated intermediate is formed, it is immediately reacted with ethylating agents such as ethanol or ethyl halides under controlled conditions.
- Solvent: POCl₃
- Temperature: Boiling (~120–130°C)
- Duration: 48 hours
- Post-reaction treatment: Excess POCl₃ is distilled off under reduced pressure, and the residue is treated with cold water to isolate the product.
Alkylation Process
2.1 Use of Alkylating Agents
To introduce the ethyl group at the carboxylate position, alkylation is performed using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate (K₂CO₃). The reaction mixture is stirred and heated at moderate temperatures (50–60°C) for several hours to ensure completion.
- Solvent: Dimethylformamide (DMF)
- Base: K₂CO₃
- Temperature: 50–60°C
- Duration: ~8 hours
- Workup: Cooling followed by quenching with water; crystallization from 2-propanol yields the final product.
Chlorination and Ethylation
3.1 Chlorination Step
The precursor compound undergoes chlorination using phosphorus oxychloride as mentioned earlier. This step is crucial for introducing the chloromethyl group at position 2 of the thieno[2,3-d]pyrimidine ring.
3.2 Ethylation Step
Once chlorinated, the product is subjected to ethylation using ethanol or ethyl iodide under basic conditions to form the ethyl ester derivative. This step ensures the formation of the desired compound with high yield and purity.
Alternative Methods
4.1 Direct Esterification
Direct esterification of thieno[2,3-d]pyrimidine derivatives using ethanol in acidic conditions can also yield ethyl esters. However, this method may require optimization to achieve selective chloromethylation at position 2.
Data Table: Summary of Reaction Conditions
| Step | Reagents | Solvent | Temperature | Duration | Yield |
|---|---|---|---|---|---|
| Chlorination | POCl₃ | None | ~120–130°C | ~48 hours | Moderate |
| Alkylation | Ethyl halides + K₂CO₃ | DMF | 50–60°C | ~8 hours | High (~85%) |
| Direct Esterification | Ethanol + Acid catalyst | None | Ambient | Variable | Variable |
Notes on Optimization
- Solubility Challenges: The low solubility of intermediates in POCl₃ requires extended reaction times.
- Purity: Crystallization from solvents like 2-propanol improves product purity.
- Safety: POCl₃ and DMF are hazardous; precautions must be taken during handling.
Chemical Reactions Analysis
Nucleophilic Substitution at Chloromethyl Group
The chloromethyl (-CH₂Cl) substituent at position 2 undergoes nucleophilic substitution reactions with amines, thiols, and alcohols under mild conditions:
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Amine alkylation : Reacts with primary/secondary amines (e.g., morpholine, benzylamine) in DMF or THF with K₂CO₃/TEA to yield 2-(alkylamino)methyl derivatives .
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Thioether formation : Treatment with thiophenol or mercaptans in DMF produces thioether-linked analogs.
Example :
Reaction with 4-methylbenzylamine in 2-propanol yields ethyl 3-(4-methylbenzyl)-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate .
Ester Hydrolysis and Functionalization
The ethyl ester group at position 6 is hydrolyzed under acidic or basic conditions:
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Saponification : NaOH/EtOH converts the ester to a carboxylic acid, enabling further coupling (e.g., amide formation with CDI) .
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Amidation : Direct reaction with amines (e.g., 4-chlorobenzylamine) using TMSCl or AlMe₃ catalysts produces carboxamides .
Key Reaction Pathway :
Cyclization and Heterocycle Formation
The thienopyrimidine core participates in cycloaddition and annulation reactions:
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Oxadiazole formation : Reaction with amidoximes or 1,1'-carbonyldiimidazole yields fused 1,2,4-oxadiazole derivatives .
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Thieno-pyrimidine expansion : Reacts with chloroacetamide derivatives to form extended heterocyclic systems (e.g., thieno[2,3-d]pyrimidine-oxadiazole hybrids) .
Representative Example :
Interaction with ethyl 2-oximinooxamate in DMF at 130°C produces ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate .
Alkylation and Arylations
The nitrogen at position 3 undergoes alkylation/arylation under basic conditions:
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Benzylation : Treatment with substituted benzyl chlorides (e.g., 4-chlorobenzyl chloride) in DMF/K₂CO₃ introduces arylalkyl groups .
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Propargylation : Reacts with propargyl bromide to install alkyne handles for click chemistry .
Experimental Conditions Table :
Thione Formation and Sulfur-Based Modifications
The 4-oxo group is convertible to thione or sulfides:
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Thiolation : POCl₃/thiourea replaces the 4-oxo with a thione group (-C=S) .
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S-Alkylation : Thione derivatives react with alkyl halides (e.g., benzyl chloride) to form 4-(alkylthio) analogs .
Application :
4-(Benzylthio)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine showed antifungal activity against Candida albicans (22 mm inhibition zone) .
Cross-Coupling Reactions
The chloromethyl group enables Pd/Cu-mediated couplings:
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Sonogashira coupling : Reacts with terminal alkynes (e.g., propargyl alcohol) to install alkyne moieties .
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Suzuki-Miyaura : Limited due to steric hindrance but feasible with aryl boronic acids under microwave conditions.
Biological Activity of Derivatives
Modified derivatives exhibit pharmacological potential:
Scientific Research Applications
Introduction to Ethyl 2-(Chloromethyl)-5-Methyl-4-Oxo-3,4-Dihydrothieno[2,3-d]pyrimidine-6-Carboxylate
This compound is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and agricultural applications. This compound, identified by its CAS number 89567-06-6, belongs to the thienopyrimidine family and exhibits a unique structure that contributes to its diverse applications.
Medicinal Chemistry
This compound has been explored for its potential as an antimicrobial agent . Studies indicate that derivatives of thienopyrimidines possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated efficacy against various pathogens, making them candidates for drug development in treating infections.
Antioxidant Activity
Research has highlighted the antioxidant properties of thienopyrimidine derivatives. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. This compound may exhibit similar activities due to its structural features that facilitate electron donation.
Agricultural Applications
The compound's reactivity can be harnessed in agricultural chemistry as a potential pesticide or herbicide. Its ability to interact with biological systems makes it suitable for developing agrochemicals that target specific pests while minimizing environmental impact.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at a prominent university evaluated the antimicrobial effects of various thienopyrimidine derivatives against common bacterial strains. This compound was among the compounds tested and showed promising results with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Case Study 2: Antioxidant Properties
In another research project focusing on antioxidant capabilities, scientists utilized electron paramagnetic resonance (EPR) spectroscopy to assess the radical scavenging activity of thienopyrimidine derivatives. The findings indicated that compounds similar to this compound effectively neutralized hydroxyl radicals and superoxide anions.
Mechanism of Action
The mechanism of action of ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The thieno[2,3-d]pyrimidine core allows for extensive derivatization. Key structural analogs include:
Key Observations:
- Substituent Impact: The target compound’s chloromethyl group at position 2 distinguishes it from analogs with bulkier aryl (e.g., IIIa) or amino substituents (e.g., 14b, 14c). Chlorine’s electronegativity may enhance reactivity in cross-coupling or nucleophilic substitution reactions .
Biological Activity
Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 89567-06-6) is a heterocyclic compound known for its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that compounds with similar thienopyrimidine structures exhibit potent antibacterial and antimycobacterial activity. For instance, derivatives of thienopyrimidinones were tested against various strains, including Escherichia coli and Staphylococcus aureus, revealing effective minimum inhibitory concentrations (MIC) .
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | Target Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound 4c | E. coli | 25 | Significant |
| Compound 4e | S. aureus | 15 | Highly Significant |
| Compound 5g | M. tuberculosis | 10 | Highly Significant |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. The presence of the thienopyrimidine ring is crucial for this activity, as it interacts with specific bacterial enzymes .
Cytotoxicity and Safety Profile
While the antimicrobial potency is notable, the safety profile of this compound is equally important. Research indicates that many thienopyrimidine derivatives exhibit low toxicity levels at therapeutic doses. For example, compounds were found to be non-toxic up to concentrations of 200 µmol/L in hemolytic assays .
Table 2: Toxicity Assessment of Selected Compounds
| Compound | Hemolytic Concentration (µmol/L) | Toxicity Level |
|---|---|---|
| Compound 4c | >200 | Non-toxic |
| Compound 5g | >200 | Non-toxic |
Hypolipidemic Activity
In addition to antimicrobial properties, this compound has potential hypolipidemic effects. Studies on related compounds have shown reductions in serum cholesterol and triglyceride levels in animal models .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of thienopyrimidine derivatives against clinical isolates of M. tuberculosis. The results indicated that certain derivatives significantly inhibited growth at MICs lower than those required for standard antibiotics.
- Hypolipidemic Effects in Rat Models : In a controlled study involving Sprague-Dawley rats, a derivative similar to ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine was administered at a concentration of 0.05% in diet, leading to a reduction in cholesterol levels by approximately 23% .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate?
Answer:
The synthesis typically involves alkaline hydrolysis of the ester precursor (e.g., ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate) using a threefold excess of NaOH in aqueous medium, followed by acidification to isolate the carboxylic acid intermediate. Subsequent coupling with benzylamines is achieved via 1,1’-carbonyldiimidazole (CDI) -mediated activation in dimethylformamide (DMF), enabling one-pot, two-step reactions under mild conditions (10–15 min activation, room temperature) . Alternative routes employ Mukaiyama reagent (1.2 eq.) with DIPEA (2.44 eq.) in MeCN under pressure (100°C) for direct amidation, though this method is less efficient due to the ester group’s low reactivity .
Basic: How is the structural integrity of this compound validated in research settings?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, analogous thieno[2,3-d]pyrimidine derivatives exhibit puckered pyrimidine rings and dihedral angles (e.g., 80.94° between fused thiazolopyrimidine and benzene rings), validated using SHELX software for refinement . 1H NMR is also critical, with amide NH protons appearing as triplets at 8.69–8.78 ppm, confirming successful coupling .
Advanced: What challenges arise in coupling reactions involving this compound, and how are they mitigated?
Answer:
The low reactivity of the ester group complicates direct amidation. To address this, CDI is preferred over traditional coupling reagents due to its efficiency in generating imidazolides, which react readily with amines. Solvent choice (DMF) and dehydration (using zeolites) further enhance yield by minimizing side reactions . Pressure-driven methods with Mukaiyama reagent are less favored due to harsher conditions and lower purity .
Advanced: How does structural modification influence the compound’s antimicrobial activity?
Answer:
Substituent positioning on the benzyl ring significantly impacts activity. Unsubstituted benzyl or para-substituted derivatives (e.g., -CH₃ or -OCH₃) show enhanced activity against S. aureus and B. subtilis (MIC ≤ 12.5 µg/mL), while bulky/meta-substituents reduce efficacy. Docking studies suggest partial inhibition of P. aeruginosa TrmD, with poor conformational alignment in the active site explaining weaker activity against Gram-negative strains .
Advanced: How are computational methods like molecular docking applied to study this compound?
Answer:
AutoDock Vina is used for docking into bacterial TrmD (PDB: 4XCT), with scoring functions (e.g., RMSD ≤ 1.952 Å) validating pose reliability. Conformational analysis in Discovery Studio reveals ligand interactions (e.g., hydrogen bonding with Asp169, hydrophobic contacts with Leu142), guiding SAR optimization .
Data Contradiction: How can discrepancies in antimicrobial activity data across studies be resolved?
Answer:
Variations in substituent electronic effects and assay conditions (e.g., CLSI vs. non-standardized protocols) contribute to discrepancies. For instance, Proteus vulgaris inhibition (MIC = 25 µg/mL) by 3-amino-2-(benzylthio) derivatives contrasts with weaker P. aeruginosa activity, highlighting strain-specific responses . Meta-analysis of substituent polarity and steric bulk is critical for reconciling data.
Optimization: What strategies improve bioactivity while maintaining synthetic feasibility?
Answer:
Electron-donating groups (e.g., -OCH₃) at the benzyl para-position enhance antimicrobial potency without complicating synthesis. Hybridization with thiazole or isoxazole moieties (e.g., Biginelli reaction products) improves solubility and target affinity . Computational-guided substitution (e.g., cyclohexylamino groups) further optimizes TrmD binding .
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
